molecular formula C10H12ClNO2 B3009187 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid;hydrochloride CAS No. 2247105-80-0

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid;hydrochloride

Cat. No.: B3009187
CAS No.: 2247105-80-0
M. Wt: 213.66
InChI Key: UAJRJXYHENDVKV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C10H11NO2·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid;hydrochloride typically involves the reaction of 5,6,7,8-tetrahydroquinoline with carbon dioxide followed by esterification to form the corresponding carboxylic acid . The reaction conditions often include the use of a base such as lithium or magnesium derivatives to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activities . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid;hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5,6,7,8-tetrahydroquinoline-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9;/h1-2,5,8H,3-4,6H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJRJXYHENDVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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